propyl 4-({7-[(2-methylpropanoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate
Description
Propyl 4-({7-[(2-methylpropanoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate is a synthetic ester derivative combining a chromen-4-one (flavonoid-like) core with a benzoate moiety. The chromen-4-one scaffold is substituted at the 3-position with an oxybenzoate group and at the 7-position with a 2-methylpropanoyl (isobutyryl) ester. Such structures are typically characterized using advanced crystallographic tools like SHELX and visualized via software such as WinGX/ORTEP , which are standard for small-molecule structural elucidation.
Properties
IUPAC Name |
propyl 4-[7-(2-methylpropanoyloxy)-4-oxochromen-3-yl]oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O7/c1-4-11-27-23(26)15-5-7-16(8-6-15)29-20-13-28-19-12-17(30-22(25)14(2)3)9-10-18(19)21(20)24/h5-10,12-14H,4,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUNHXFLMYUGJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of propyl 4-({7-[(2-methylpropanoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate typically involves multiple steps, including esterification and acylation reactions. One common synthetic route starts with the preparation of 7-hydroxy-4-oxo-4H-chromen-3-yl benzoate, which is then subjected to acylation with 2-methylpropanoyl chloride in the presence of a base such as pyridine. The final step involves the esterification of the resulting intermediate with propanol under acidic conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Propyl 4-({7-[(2-methylpropanoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or acyl groups, leading to the formation of different esters or amides.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Propyl 4-({7-[(2-methylpropanoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.
Industry: It is used in the formulation of specialty chemicals and materials, such as coatings and polymers.
Mechanism of Action
The mechanism of action of propyl 4-({7-[(2-methylpropanoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate involves its interaction with specific molecular targets and pathways. The chromen-4-one core structure allows it to interact with enzymes and receptors involved in oxidative stress and inflammation. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Research Implications and Gaps
- Bioactivity: While oxymatrine’s anticancer mechanisms are well-documented , the target compound’s chromenone-benzoate hybrid lacks direct studies.
- Synthetic Utility: The use of crystallographic software (SHELX , WinGX ) could resolve its 3D conformation, aiding in structure-activity relationship (SAR) studies.
- Metabolism: Unlike oxymatrine’s P-450-mediated activation , the target compound’s ester groups may undergo hydrolytic cleavage, necessitating pharmacokinetic profiling.
Biological Activity
Propyl 4-({7-[(2-methylpropanoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate is a synthetic compound that has garnered interest in the field of pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a chromenone backbone, which is known for its diverse biological activities. The compound's structural formula can be represented as follows:
Key Functional Groups
- Chromone moiety : Implicated in various biological activities.
- Benzoate group : May contribute to its pharmacological properties.
Antioxidant Activity
Research indicates that compounds with chromone structures often exhibit significant antioxidant properties. These antioxidants can neutralize free radicals, thereby protecting cells from oxidative stress. A study demonstrated that similar compounds reduced oxidative damage in cellular models, suggesting that this compound may have similar effects.
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory potential of chromenone derivatives. The compound may inhibit pro-inflammatory cytokines and pathways, potentially offering therapeutic benefits in conditions characterized by inflammation. For instance, a related study showed that chromenone derivatives significantly reduced the levels of TNF-alpha and IL-6 in vitro.
Anticancer Properties
Research has suggested that chromone-based compounds possess anticancer activity by inducing apoptosis in cancer cells. In vitro studies indicated that this compound could inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.
Antimicrobial Activity
The antimicrobial properties of related compounds have been documented, with some exhibiting activity against both bacteria and fungi. Preliminary studies on this compound suggest it may also have similar antimicrobial effects.
Study 1: Antioxidant Efficacy
A study evaluated the antioxidant efficacy of various chromenone derivatives, including this compound. Results indicated a significant reduction in malondialdehyde (MDA) levels in treated cells compared to controls, highlighting its potential as an antioxidant agent.
Study 2: Anti-inflammatory Mechanisms
In a controlled experiment, researchers assessed the anti-inflammatory effects of the compound in lipopolysaccharide (LPS)-stimulated macrophages. The results showed a marked decrease in nitric oxide production and inflammatory cytokine release, supporting its role as an anti-inflammatory agent.
Study 3: Anticancer Activity
A recent investigation into the anticancer properties of this compound revealed that it induced apoptosis in human breast cancer cells through caspase activation pathways. Flow cytometry analysis confirmed an increase in early apoptotic cells following treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
